2-{2-[(Phenylamino)thioxomethyl]hydrazino}-3-prop-2-enyl-3,5,6,7-tetrahydrocyc lopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one
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Overview
Description
2-{2-[(Phenylamino)thioxomethyl]hydrazino}-3-prop-2-enyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thiophene ring fused with a pyrimidine ring, along with various functional groups such as phenylamino, thioxomethyl, and hydrazino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Phenylamino)thioxomethyl]hydrazino}-3-prop-2-enyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Introduction of Functional Groups: The phenylamino, thioxomethyl, and hydrazino groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Phenylamino)thioxomethyl]hydrazino}-3-prop-2-enyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one can undergo various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
2-{2-[(Phenylamino)thioxomethyl]hydrazino}-3-prop-2-enyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{2-[(Phenylamino)thioxomethyl]hydrazino}-3-prop-2-enyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact mechanism of action depends on the specific biological target and the context in which the compound is used .
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H19N5OS2 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)amino]-3-phenylthiourea |
InChI |
InChI=1S/C19H19N5OS2/c1-2-11-24-17(25)15-13-9-6-10-14(13)27-16(15)21-18(24)22-23-19(26)20-12-7-4-3-5-8-12/h2-5,7-8H,1,6,9-11H2,(H,21,22)(H2,20,23,26) |
InChI Key |
OTSMQHNFIDONID-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1NNC(=S)NC3=CC=CC=C3)SC4=C2CCC4 |
Origin of Product |
United States |
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